Metabutoxycaine hydrochloride
Overview
Description
Metabutoxycaine hydrochloride, marketed under the trade name Primacaine, is a local anesthetic primarily used in dentistry . It is known for its effectiveness in numbing specific areas to prevent pain during dental procedures. The compound’s chemical formula is C17H28N2O3·HCl, and it has a molecular weight of 344.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metabutoxycaine hydrochloride is synthesized through the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Metabutoxycaine hydrochloride undergoes several types of chemical reactions, including:
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation reactions.
Major Products Formed
Hydrolysis: 3-amino-2-butoxybenzoic acid and 2-diethylaminoethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Metabutoxycaine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of ester hydrolysis and aromatic substitution reactions.
Medicine: Primarily used as a local anesthetic in dental procedures.
Mechanism of Action
Metabutoxycaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells . This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and thereby inhibiting the influx of sodium ions .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic used in dentistry and minor surgical procedures.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to metabutoxycaine hydrochloride.
Bupivacaine: Known for its long-lasting effects and used in various types of regional anesthesia.
Uniqueness
This compound is unique in its specific use in dental procedures and its relatively long duration of action compared to other local anesthetics like procaine . Its chemical structure, which includes a butoxy group, distinguishes it from other anesthetics and contributes to its specific pharmacological properties .
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLUCFXGWAZIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203534 | |
Record name | Metabutoxycaine hydrochloride [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-01-6 | |
Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metabutoxycaine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metabutoxycaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metabutoxycaine hydrochloride [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METABUTOXYCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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